molecular formula C9H10N2S B1331049 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile CAS No. 72456-86-1

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile

Cat. No. B1331049
CAS RN: 72456-86-1
M. Wt: 178.26 g/mol
InChI Key: XKBIUWWLAZLZKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, involves reactions with various alkylating agents, leading to the formation of different substituted pyrimidines . This suggests that the synthesis of "4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile" could potentially involve similar alkylating steps or functional group transformations, taking advantage of the reactivity of the methylsulfanyl and carbonitrile groups.

Molecular Structure Analysis

The molecular structure of related compounds has been optimized using density functional theory (DFT), and their geometrical parameters have been determined to be in agreement with X-ray diffraction (XRD) results . This indicates that DFT could be a reliable method for predicting the molecular structure of "4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile" and understanding its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through various chemical reactions. For example, the reaction of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with chloroacetic acid derivatives leads to the formation of thieno[2,3-d]pyrimidines, while the use of methyl iodide results in tris(methylsulfanyl)pyrimidine derivatives . These findings suggest that "4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile" could also undergo similar transformations, potentially yielding a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic techniques such as FT-IR and FT-Raman . The vibrational spectral analysis provides information on the stability of the molecule and its charge delocalization, as analyzed by natural bond orbital (NBO) analysis. The molecular electrostatic potential (MEP) analysis reveals the regions of electrophilic and nucleophilic reactivity, which could be extrapolated to predict the reactive sites of "4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile" . Additionally, molecular docking studies suggest potential inhibitory activity against biological targets, indicating that the compound of interest may also exhibit similar bioactivity .

Scientific Research Applications

Synthesis of Derivatives

  • 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is used in the synthesis of various heterocyclic compounds. For instance, it participates in the alkylation process to yield tetrazol-5-yl derivatives, which are further used to form thieno[2,3-b]pyridine derivatives (Koltsov, 2019).

Spectroscopic Analysis

  • This compound is also significant in spectroscopic studies. Pyridine derivatives synthesized from it have been analyzed using various spectroscopic techniques to understand their structural and optical properties (Cetina et al., 2010).

Novel Multicomponent Synthesis

  • In a multicomponent synthesis approach, 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is used for efficient synthesis of pyridine-pyrimidines and their derivatives. This process showcases the versatility of the compound in forming complex structures (Rahmani et al., 2018).

Photosensitivity Studies

  • Research has been conducted on compounds derived from this chemical to explore their photosensitivity, which is crucial for applications in optoelectronic devices. The studies focus on the electronic absorption and electrical characteristics of these derivatives (Roushdy et al., 2019).

Antimicrobial Activity

  • Derivatives of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile have been synthesized and tested for their antimicrobial and antifungal properties, making them potential candidates for pharmaceutical applications (El-Essawy et al., 2010).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H301 - H318 . The precautionary statements are P280 - P301 + P310 - P305 + P351 + P338 .

properties

IUPAC Name

4,6-dimethyl-2-methylsulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBIUWWLAZLZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350325
Record name 3-Pyridinecarbonitrile, 4,6-dimethyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile

CAS RN

72456-86-1
Record name 3-Pyridinecarbonitrile, 4,6-dimethyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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